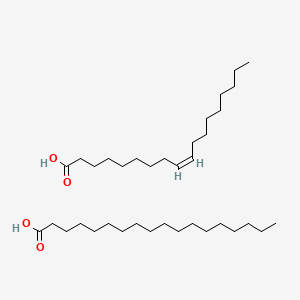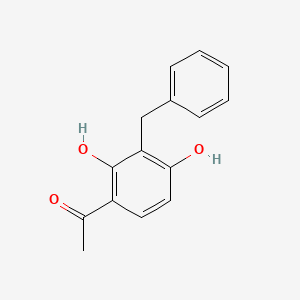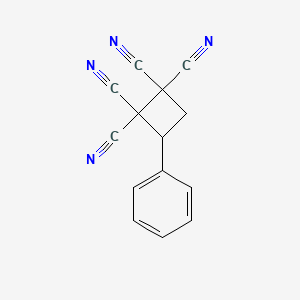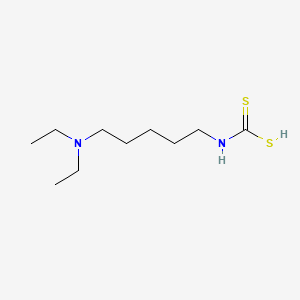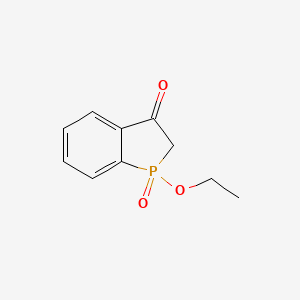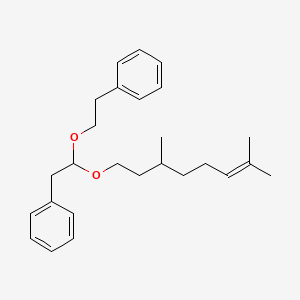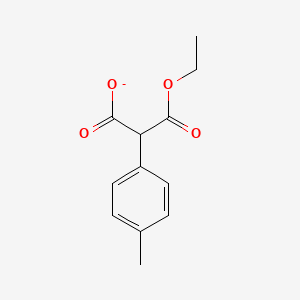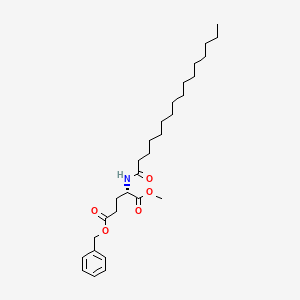
5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate: is a synthetic organic compound that belongs to the class of glutamate derivatives This compound is characterized by the presence of a benzyl group, a methyl group, and a hexadecanoyl group attached to the L-glutamate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate typically involves the esterification of L-glutamic acid with hexadecanoic acid (palmitic acid) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The benzyl and methyl groups are introduced through subsequent alkylation reactions using benzyl chloride and methyl iodide, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hexadecanoyl chain, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives of the hexadecanoyl chain.
Substitution: Various substituted benzyl and methyl derivatives.
科学研究应用
Chemistry: 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. It can be used as a probe to investigate the interactions between lipids and proteins in cell membranes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drug delivery systems. Its amphiphilic nature makes it suitable for forming micelles and liposomes, which can encapsulate and deliver drugs to specific targets in the body.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and surfactants. Its ability to interact with both hydrophilic and hydrophobic substances makes it valuable in various applications, including cosmetics and personal care products.
作用机制
The mechanism of action of 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to changes in cellular signaling pathways. The benzyl and hexadecanoyl groups play a crucial role in anchoring the compound within the membrane, while the glutamate moiety interacts with specific protein targets.
相似化合物的比较
N-Hexadecanoyl-L-glutamate: Similar structure but lacks the benzyl and methyl groups.
5-Benzyl N-hexadecanoyl-L-glutamate: Similar structure but lacks the methyl group.
1-Methyl N-hexadecanoyl-L-glutamate: Similar structure but lacks the benzyl group.
Uniqueness: 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s ability to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications. The combination of these functional groups also allows for more diverse chemical modifications and reactions compared to its similar counterparts.
属性
CAS 编号 |
73793-94-9 |
|---|---|
分子式 |
C29H47NO5 |
分子量 |
489.7 g/mol |
IUPAC 名称 |
5-O-benzyl 1-O-methyl (2S)-2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C29H47NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-27(31)30-26(29(33)34-2)22-23-28(32)35-24-25-19-16-15-17-20-25/h15-17,19-20,26H,3-14,18,21-24H2,1-2H3,(H,30,31)/t26-/m0/s1 |
InChI 键 |
STKZMXOGIHUKEL-SANMLTNESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


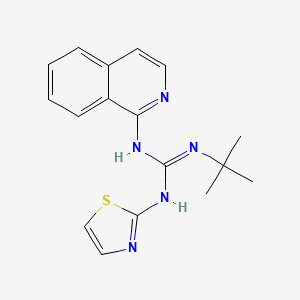
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
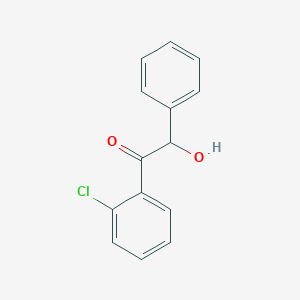
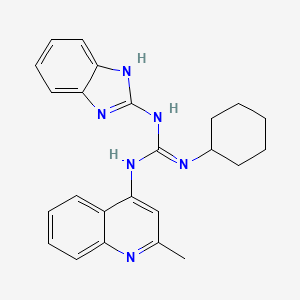
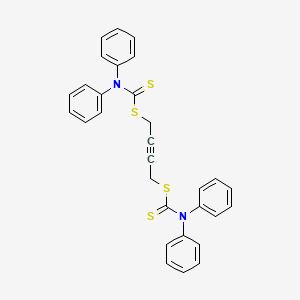
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)
